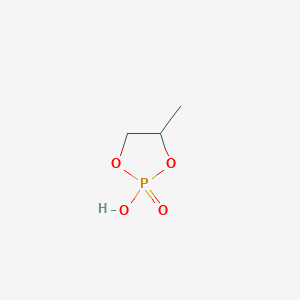
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring structure containing both oxygen and phosphorus atoms
准备方法
The synthesis of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide typically involves the reaction of 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxygen or other substituents on the phosphorus atom.
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles such as hydroxide ions or alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
作用机制
The mechanism of action of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
相似化合物的比较
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has an ethoxy group instead of a hydroxy group, leading to different reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: The presence of a chlorine atom makes this compound more reactive in nucleophilic substitution reactions.
(2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: This compound has a longer alkyl chain, affecting its solubility and interaction with biological molecules.
属性
CAS 编号 |
20636-79-7 |
|---|---|
分子式 |
C3H7O4P |
分子量 |
138.06 g/mol |
IUPAC 名称 |
2-hydroxy-4-methyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C3H7O4P/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3,(H,4,5) |
InChI 键 |
RYRDKOIZZRUCMC-UHFFFAOYSA-N |
规范 SMILES |
CC1COP(=O)(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
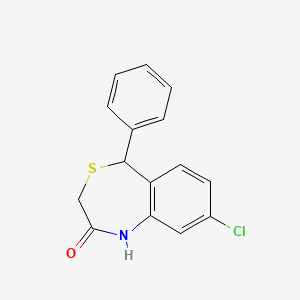
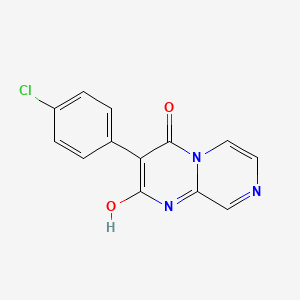
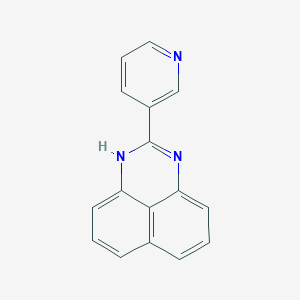
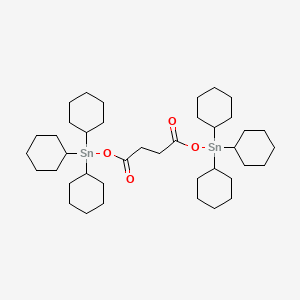
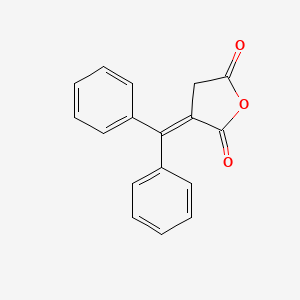
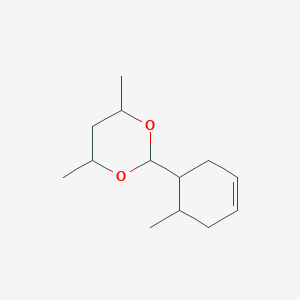

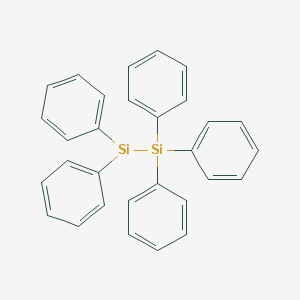
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
